4-Ethyl-3-methoxyhexan-1-amine hydrochloride
Overview
Description
4-Ethyl-3-methoxyhexan-1-amine hydrochloride is an organic compound with the molecular formula C9H22ClNO and a molecular weight of 195.73 g/mol . It is a derivative of hexanamine, featuring an ethyl group at the fourth position and a methoxy group at the third position. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methoxyhexan-1-amine hydrochloride can be achieved through a multi-step process involving the following key steps:
Alkylation: The starting material, 3-methoxyhexan-1-amine, undergoes alkylation with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate to introduce the ethyl group at the fourth position.
Hydrochloride Formation: The resulting 4-ethyl-3-methoxyhexan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methoxyhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield primary or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-Ethyl-3-methoxyhexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of amine transport and metabolism in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methoxyhexan-1-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific pathways. For example, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3-methoxyhexan-1-amine: The free base form without the hydrochloride salt.
3-Methoxyhexan-1-amine: Lacks the ethyl group at the fourth position.
4-Ethylhexan-1-amine: Lacks the methoxy group at the third position.
Uniqueness
4-Ethyl-3-methoxyhexan-1-amine hydrochloride is unique due to the presence of both the ethyl and methoxy groups, which confer specific chemical properties and biological activities. These structural features make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-ethyl-3-methoxyhexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c1-4-8(5-2)9(11-3)6-7-10;/h8-9H,4-7,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWBQSURRYKHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-49-3 | |
Record name | 1-Hexanamine, 4-ethyl-3-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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